Iso-6-spectaline

Beschreibung

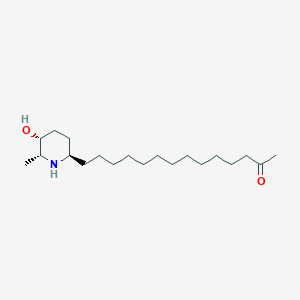

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H39NO2 |

|---|---|

Molekulargewicht |

325.5 g/mol |

IUPAC-Name |

14-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]tetradecan-2-one |

InChI |

InChI=1S/C20H39NO2/c1-17(22)13-11-9-7-5-3-4-6-8-10-12-14-19-15-16-20(23)18(2)21-19/h18-21,23H,3-16H2,1-2H3/t18-,19-,20-/m1/s1 |

InChI-Schlüssel |

SMOKZFNZPZHGMX-VAMGGRTRSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCCCC(=O)C)O |

Kanonische SMILES |

CC1C(CCC(N1)CCCCCCCCCCCCC(=O)C)O |

Synonyme |

iso-6-spectaline |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies in Research

Botanical Sources and Distribution of Iso-6-spectaline

The principal botanical source of this compound is the plant species Senna spectabilis, which is also widely known by its synonym, Cassia spectabilis. mdpi.comresearchgate.net This species belongs to the Fabaceae family. researchgate.net Native to Central and South America, S. spectabilis is now widely distributed and cultivated as an ornamental plant in tropical and subtropical regions across the globe, including Africa and Southeast Asia. stuartxchange.orgscielo.brjppres.com It is recognized for its vibrant yellow flowers and has become naturalized in many areas beyond its original habitat. stuartxchange.org The plant is a small to medium-sized tree that can reach heights of 15 to 20 feet. stuartxchange.org

Research has successfully isolated this compound from various aerial parts of the Senna spectabilis plant. Specifically, the compound has been identified in the flowers, immature (green) fruits, and leaves. mdpi.comstuartxchange.orgscielo.brscielo.brunesp.brmdpi.com The presence of this compound alongside other related piperidine (B6355638) alkaloids in these specific parts highlights the plant's role as a significant natural reservoir for this class of compounds. mdpi.comunesp.brscielo.br For instance, one study isolated three new piperidine alkaloids, including this compound, from the flowers, while also finding related compounds in the green fruits. mdpi.com Another research effort isolated this compound from the leaves of the plant. mdpi.comresearchgate.net

Table 1: Botanical Source and Reported Plant Parts Containing this compound This table is interactive and allows for sorting.

| Plant Species | Synonym | Family | Plant Part | Reference(s) |

|---|---|---|---|---|

| Senna spectabilis | Cassia spectabilis | Fabaceae | Flowers | mdpi.com, stuartxchange.org, scielo.br, unesp.br |

| Senna spectabilis | Cassia spectabilis | Fabaceae | Immature/Green Fruits | mdpi.com, scielo.br, scielo.br |

| Senna spectabilis | Cassia spectabilis | Fabaceae | Leaves | researchgate.net, researchgate.net, mdpi.com |

Primary Plant Origins: Senna spectabilis (Cassia spectabilis)

Advanced Phytochemical Isolation Techniques for Alkaloids

The isolation of this compound from its natural source involves a multi-step process common in phytochemistry, beginning with extraction and followed by purification and structural confirmation.

The extraction of piperidine alkaloids like this compound typically employs solvent-based methods that take advantage of the basic nature of alkaloids. alfa-chemistry.com A common and effective technique is the acid-base extraction method. austinpublishinggroup.comresearchgate.net

This protocol involves the following general steps:

The dried and powdered plant material is first macerated in an acidic aqueous solution (e.g., dilute H₂SO₄ or HCl). austinpublishinggroup.cominnspub.net This converts the alkaloids present in the plant matrix into their salt forms, which are soluble in the aqueous phase.

This acidic solution is then washed with a nonpolar organic solvent (e.g., chloroform (B151607) or petroleum ether) to remove neutral and weakly acidic impurities. austinpublishinggroup.cominnspub.net

The acidic aqueous phase, now containing the alkaloid salts, is collected and basified by adding a base like ammonia (B1221849) (NH₃) to a pH of 8-9. researchgate.netinnspub.net This process neutralizes the salt, liberating the free alkaloid base.

The free alkaloid is then extracted from the basic aqueous solution using an immiscible organic solvent, such as dichloromethane (B109758) or chloroform. austinpublishinggroup.comresearchgate.net

Finally, the organic solvent containing the crude alkaloid mixture is evaporated to dryness to yield the total alkaloid extract, which can then be subjected to further purification. austinpublishinggroup.cominnspub.net

Alternative methods include direct extraction with alcohols like methanol (B129727) or ethanol, followed by partitioning. austinpublishinggroup.cominnspub.net

Following extraction, the crude mixture containing this compound and other alkaloids requires purification. This is achieved through various chromatographic techniques.

Column Chromatography (CC): This is a fundamental purification step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. researchgate.netacs.org A solvent system (mobile phase), often a gradient of hexane (B92381) and ethyl acetate (B1210297), is passed through the column to separate the compounds based on their polarity. acs.org

High-Performance Liquid Chromatography (HPLC): For final purification and to resolve structurally similar alkaloids, HPLC is often employed. asianpubs.orgnih.gov Reverse-phase columns (e.g., C18) are frequently used, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and acidified water. austinpublishinggroup.comaustinpublishinggroup.com Preparative HPLC can yield highly pure samples of the target compound. asianpubs.org

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the column chromatography separation and to identify fractions containing the desired alkaloid. austinpublishinggroup.com The spots on the TLC plate can be visualized under UV light or by spraying with an alkaloid-detecting agent like Dragendorff's reagent. austinpublishinggroup.com

Once a pure compound is isolated, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of modern spectroscopic methods. The analytical and spectroscopic data for the isolated this compound are consistently compared with values reported in scientific literature to confirm its identity. researchgate.netresearchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula. nih.govsbq.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR (Proton NMR): This spectrum provides information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. researchgate.netacs.org

¹³C NMR (Carbon-13 NMR): This spectrum reveals the number of different carbon atoms in the structure and their chemical environment (e.g., C=O, C-N, CH, CH₂, CH₃). researchgate.net

2D NMR Techniques: Methods such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. asianpubs.org

The combination of these techniques allows researchers to confirm that the isolated compound is indeed this compound, which has the chemical structure 14-[(2R,3R,6R)-3-hydroxy-2-methylpiperidine]-tetradecan-13-one. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| (-)-3-O-acetylspectaline | Piperidine Alkaloid |

| (-)-7-hydroxyspectaline | Piperidine Alkaloid |

| (-)-cassine | Piperidine Alkaloid |

| (-)-iso-6-carnavaline | Piperidine Alkaloid |

| (-)-iso-6-cassine | Piperidine Alkaloid |

| (-)-spectaline | Piperidine Alkaloid |

| (-)-spectalinine | Piperidine Alkaloid |

| (+)-3-O-feruloylcassine | Piperidine Alkaloid |

| (+)-spectaline | Piperidine Alkaloid |

| 1,3,8-trihydroxy-2-methylanthraquinone | Anthraquinone |

| 1,8-dihydroxy-3-methyl-6-methoxyanthraquinone | Anthraquinone |

| 2-decacylacetyl-5-hydroxy-6-methylpiperidine | Piperidine Alkaloid |

| Acetonitrile | Solvent |

| Ammonia | Base |

| β-sitosterol | Steroid |

| Chloroform | Solvent |

| Dichloromethane | Solvent |

| Ethanol | Solvent |

| Ethyl Acetate | Solvent |

| Hexane | Solvent |

| Hydrochloric Acid | Acid |

| This compound | Piperidine Alkaloid |

| Luteolin | Flavonoid |

| Methanol | Solvent |

| Petroleum Ether | Solvent |

| Physcion | Anthraquinone |

| Stigmasterol | Steroid |

| Sulfuric Acid | Acid |

| trans-cinnamic acid | Phenylpropanoid |

| vanillic acid | Phenolic Acid |

| veratric acid | Phenolic Acid |

| syringic acid | Phenolic Acid |

| p-hydroxybenzaldehyde | Phenolic Aldehyde |

| syringaldehyde | Phenolic Aldehyde |

| ferulic acid | Phenylpropanoid |

| betulinic acid | Triterpene |

| α-amyrin | Triterpene |

| β-amyrin | Triterpene |

| ursolic acid | Triterpene |

| oleanolic acid | Triterpene |

| lupeol | Triterpene |

| cycloeucalenol | Triterpene |

| friedelin | Triterpene |

Chemical Synthesis and Stereochemical Investigations

Total Synthesis Approaches to Iso-6-spectaline and Analogues

The total synthesis of this compound and related alkaloids has been approached through various strategic methodologies, aiming for efficiency, convergence, and high stereochemical control. These alkaloids, isolated from plants of the Cassia or Senna genera, are characterized by a 2,6-disubstituted piperidin-3-ol scaffold. researchgate.netjst.go.jpjst.go.jpnih.gov While several stereoselective syntheses have been developed for its epimer, (+)-spectaline, which features a cis-2,6-disubstituted ring, the synthesis of this compound with its trans-2,6-disubstituted core was not reported until more recently. jst.go.jp

A critical challenge in the synthesis of this compound is the construction of the piperidine (B6355638) ring with the correct relative and absolute stereochemistry. The key structural feature is the 2,6-disubstituted piperidin-3-ol core, and controlling the spatial arrangement of these substituents is paramount. jst.go.jp

A highly effective method for constructing the piperidine ring is through a palladium(II)-catalyzed diastereoselective cyclization. researchgate.netnih.gov This key reaction utilizes an amino allylic alcohol precursor to form the heterocyclic ring with excellent diastereoselectivity. acs.org In the synthesis of (−)-iso-6-spectaline, a cis-2,6-disubstituted piperidin-3-ol derivative was first prepared via this Pd(II)-catalyzed cyclization. jst.go.jpnih.gov This same intermediate can serve as a common precursor for both (+)-spectaline and (−)-iso-6-spectaline, with the final stereochemistry determined in a subsequent step. jst.go.jp The versatility of this cyclization strategy makes it an attractive approach for accessing a variety of 2,6-disubstituted piperidine alkaloids. acs.org

Olefin cross-metathesis is a powerful reaction for forming carbon-carbon double bonds and has been pivotal in the convergent synthesis of piperidine alkaloids. researchgate.netmolaid.com In the synthesis of (−)-iso-6-spectaline, a cross-metathesis reaction is used to couple the pre-formed cis-2,6-disubstituted piperidin-3-ol scaffold with a long alkyl chain that contains a terminal olefin. nih.gov

Crucially, the reaction conditions of the cross-metathesis step were found to control the stereochemical outcome at the C6 position of the piperidine ring. jst.go.jp

For (−)-iso-6-spectaline (trans-configuration): The reaction is conducted under specific, more intense thermal conditions. This promotes an isomerization process, converting the initial cis-substituted ring into the thermodynamically more stable trans-2,6-disubstituted product. jst.go.jp

For (+)-spectaline (cis-configuration): When the same cross-metathesis is performed at a lower temperature, the initial cis configuration of the piperidine precursor is retained in the final product. jst.go.jpnih.gov

This temperature-dependent stereocontrol demonstrates the utility of cross-metathesis not just for fragment coupling but also as a key stereochemistry-determining step. jst.go.jp

| Target Compound | Key Intermediate | Cross-Metathesis Conditions | Final Piperidine Stereochemistry |

|---|---|---|---|

| (−)-iso-6-spectaline | cis-2,6-disubstituted piperidin-3-ol | Higher Temperature (Thermal) | trans-2,6-disubstituted |

| (+)-spectaline | cis-2,6-disubstituted piperidin-3-ol | Lower Temperature | cis-2,6-disubstituted |

An alternative to establishing stereochemistry during the synthesis is to begin with a molecule that already possesses the desired chirality. This "chiral pool" approach leverages readily available, enantiomerically pure starting materials. slideshare.net

One such strategy employs chiral aziridines. rsc.org A highly stereoselective synthesis of cis-2,6-disubstituted piperidines, including spectaline (B1250092), was achieved starting from a commercially available (2S)-hydroxymethylaziridine. rsc.org This precursor is elaborated through a series of reactions to build the necessary side chains before a one-pot sequence involving reductive ring-opening of the aziridine (B145994) and intramolecular reductive amination yields the desired piperidine core. rsc.org

Another approach involves using chiral building blocks prepared through biocatalysis. nih.gov This method was used in a diastereodivergent synthesis of several 3-piperidinol alkaloids, including cassine (B1210628), spectaline, and iso-6-cassine. nih.gov The use of enzymes can provide access to enantiomerically pure precursors that are otherwise difficult to synthesize chemically. beilstein-journals.org

Stereoselective Synthesis of the Piperidine Scaffold

Palladium-Catalyzed Diastereoselective Cyclization

Structural Modification and Derivatization Strategies for Research

The synthesis of analogues and derivatives of natural products like this compound is crucial for conducting structure-activity relationship (SAR) studies and exploring their therapeutic potential. The convergent synthetic routes are particularly well-suited for this purpose, as they allow for the independent modification of different parts of the molecule. molaid.comclockss.org

Researchers have synthesized analogues of the related alkaloids (–)-cassine and (–)-spectaline to evaluate their biological activities. molaid.com For instance, a series of twelve analogues were prepared to assess their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). molaid.com Similarly, synthetic efforts are underway to create analogues with both cis- and trans-2,6-disubstituents to evaluate their inhibitory activities against superoxide (B77818) production. clockss.org These studies rely on the robust synthetic methodologies developed for the parent alkaloids to generate a library of related compounds for biological screening.

Semisynthetic Derivatives for Enhanced Biological Activity Studies

The inherent biological activities of piperidine alkaloids isolated from Cassia species have prompted researchers to explore the potential of semisynthetic derivatives to modulate and enhance these effects. While this compound itself is a target of interest, related alkaloids like (-)-spectaline have served as valuable starting materials for derivatization, providing insights applicable to the broader class of compounds.

One area of investigation has been the inhibition of cholinesterase enzymes, which is relevant to the management of neurodegenerative diseases. jrespharm.com Researchers have developed semisynthetic derivatives from (-)-spectaline, an epimer of this compound, to evaluate their impact on rat brain cholinesterase activity. jrespharm.com For instance, the acetylation of (-)-spectaline and the related alkaloid (-)-cassine yielded (-)-3-O-acetylspectaline and (-)-3-O-acetylcassine. researchgate.net

These derivatization efforts have been crucial in understanding which structural modifications can lead to improved biological profiles. In the context of antimalarial activity, a study screened (-)-cassine, (-)-spectaline, and their acetylated derivatives against P. falciparum-infected red blood cells. The results indicated that the natural, underivatized alkaloids were more potent than their semisynthetic acetylated counterparts. researchgate.net This finding suggests that the free hydroxyl group at the C-3 position of the piperidine ring is important for this specific biological function.

Another study focused on the antinociceptive effects of natural and semisynthetic spectalines. The research confirmed that while the natural compound (-)-spectaline exhibited the most potent effect, the semisynthetic derivative (-)-3-O-acetylspectaline also showed significant, albeit slightly lesser, activity. nih.gov These studies collectively underscore the utility of semisynthesis in probing the pharmacophore of spectaline-type alkaloids, revealing that even minor modifications like acetylation can significantly alter biological potency. researchgate.netnih.gov

Synthesis of Epimers and Analogues for Structure-Activity Relationship (SAR) Elucidation

The stereochemical configuration of the substituents on the piperidine scaffold is a critical determinant of the biological activity of alkaloids like this compound. jst.go.jp Understanding the structure-activity relationship (SAR) necessitates the synthesis of various stereoisomers and structural analogues, a challenge that has been met with innovative synthetic strategies. jst.go.jpmedscape.com

A significant breakthrough was the development of a convergent synthetic method that allows for the selective creation of either (-)-iso-6-spectaline, which has a trans-2,6-disubstituted piperidine ring, or its epimer (+)-spectaline, which has a cis-2,6-disubstituted ring, starting from the same key intermediate. jst.go.jpnih.gov This strategy employs a palladium(II)-catalyzed diastereoselective cyclization to form a cis-2,6-disubstituted piperidin-3-ol scaffold. nih.govjst.go.jp The subsequent coupling of the long alkyl side chain via a cross-metathesis reaction can be controlled by thermal conditions. Under more intense thermal conditions, isomerization occurs, leading to the thermodynamically more stable trans product, (-)-iso-6-spectaline. jst.go.jp Conversely, under less intense thermal conditions, the cis configuration is retained, yielding (+)-spectaline. jst.go.jpnih.gov

This divergent approach has been instrumental in directly assessing the impact of stereochemistry on biological function. A parallel comparison of the synthesized epimers revealed a marked difference in their antimicrobial activity against Staphylococcus epidermidis. The study demonstrated that (+)-spectaline (with a cis configuration) was significantly more active than (-)-iso-6-spectaline (with a trans configuration), highlighting that the spatial arrangement at the C-6 position profoundly influences biological behavior. jst.go.jp

| Compound | Configuration | Minimal Inhibitory Concentration (MIC) |

|---|---|---|

| (-)-iso-6-spectaline | trans-2,6-disubstituted | 100 µg/mL |

| (+)-spectaline | cis-2,6-disubstituted | 12.5 µg/mL |

Data sourced from: jst.go.jp

Further SAR studies have involved the synthesis of a wider array of analogues to probe their effects on different biological targets, such as cholinesterase enzymes. In one such study, twelve analogues of the related piperidine alkaloids (-)-cassine and (-)-spectaline were synthesized. mdpi.com The evaluation of these compounds against electric eel acetylcholinesterase (AChE) and human butyrylcholinesterase (BChE) revealed a general preference for BChE inhibition. mdpi.com The results from the most potent inhibitors in this series further illuminate the structural requirements for activity.

| Compound | Description | Inhibition Constant (Ki) for BChE |

|---|---|---|

| (-)-spectaline (3) | Natural Product | 11.3 µM |

| Analogue 10c | Synthetic Analogue | 5.24 µM |

| Analogue 13a | Synthetic Analogue | 13.2 µM |

| Analogue 12b | Synthetic Analogue | 17.4 µM |

Data sourced from: mdpi.com

These synthetic and comparative biological studies are essential for building a comprehensive SAR model for piperidine alkaloids. By systematically modifying the stereochemistry and peripheral functional groups of compounds like this compound, researchers can identify the key structural features responsible for their therapeutic potential and design new derivatives with enhanced potency and selectivity. jst.go.jpmdpi.com

Biological Activities and Mechanistic Studies in in Vitro and in Vivo Models

Neuropharmacological Research

Iso-6-spectaline, a piperidine (B6355638) alkaloid isolated from plants of the Senna (also known as Cassia) genus, has been the subject of neuropharmacological investigation to determine its effects on the central nervous system (CNS). nih.govscielo.brscielo.br Research has focused on its potential as an anticonvulsant and CNS depressant, with studies aiming to elucidate the underlying mechanisms of action. nih.govresearchgate.net

Anticonvulsant Activity and Associated Mechanisms

Studies in various in vivo models have demonstrated that this compound possesses anticonvulsant properties. nih.govresearchgate.netsemanticscholar.org In mouse models, the administration of this compound has been shown to delay the onset of convulsions induced by chemical convulsants such as pentylenetetrazole (PTZ) and picrotoxin. nih.govsemanticscholar.orgnih.gov

Research involving PTZ-induced convulsions showed that this compound significantly delayed the onset of tonic convulsions, with one study noting that it protected 80% of mice against the convulsions at the highest dose tested. nih.govsemanticscholar.org Similarly, the compound was found to increase the latency for the development of convulsions induced by picrotoxin, particularly at higher doses. nih.govsemanticscholar.orgnih.gov These findings from animal models suggest a potential anticonvulsant profile for this compound. nih.govsemanticscholar.org

Table 1: Effects of this compound on Chemically-Induced Convulsions in Mice

| Convulsant Agent | Observed Effect of this compound | Reference |

|---|---|---|

| Pentylenetetrazole (PTZ) | Delayed onset of tonic convulsions; offered protection against convulsions. | nih.gov |

The mechanism underlying the anticonvulsant effects of this compound appears to involve the modulation of the gamma-aminobutyric acid (GABA) system. nih.govresearchgate.netjppres.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancement of GABAergic neurotransmission is a key mechanism for attenuating convulsions. nih.govbenzoinfo.comscirp.org

The ability of this compound to delay convulsions induced by PTZ suggests interference with GABAergic mechanisms. nih.govsemanticscholar.org Furthermore, its effectiveness against picrotoxin-induced seizures provides additional evidence for its action on the GABAergic system. researchgate.net Picrotoxin is an antagonist of the GABA-A receptor, and it induces seizures by blocking the associated chloride ion channels, thereby preventing inhibitory neurotransmission. researchgate.net The finding that this compound can attenuate these convulsions suggests it may counteract this effect by interfering with GABAergic neurotransmission. researchgate.net While the precise mechanisms are not fully elucidated, the evidence points toward the involvement of the GABAergic neurotransmitter system. nih.govresearchgate.net

Further investigation into the GABAergic mechanism has indicated that this compound's anticonvulsant activity likely involves the benzodiazepine (B76468) (BZD) binding site on the GABA(A) receptor. nih.govresearchgate.netnih.gov The GABA(A) receptor is a complex protein with multiple allosteric binding sites, including the one targeted by benzodiazepines, which enhance the effect of GABA. benzoinfo.comwikipedia.orgscielo.org.mx

To explore this pathway, studies have used flumazenil (B1672878), a selective antagonist of the benzodiazepine site. nih.govresearchgate.net It was observed that pretreatment with flumazenil affected the anticonvulsant effect of this compound in the PTZ-induced convulsion model. nih.govresearchgate.netsemanticscholar.orgnih.gov This result suggests that this compound may facilitate the inhibitory activity of the GABAergic system through an action at the BZD site of the GABA(A) receptors. researchgate.net

Modulation of GABAergic Neurotransmission

Central Nervous System Depressant Effects

In addition to its anticonvulsant properties, this compound has been shown to exert depressant effects on the central nervous system. nih.govscielo.brresearchgate.net In animal models, oral administration of the compound led to a significant decrease in spontaneous motor activity. nih.govresearchgate.net Behavioral observations in mice treated with this compound included palpebral ptosis, ataxia, and sedation. nih.govsemanticscholar.org

The Rota-rod test, a standard method for assessing motor coordination, was used to further quantify these CNS depressant effects. At a high dose, this compound significantly reduced the time mice could remain on the rotating rod, indicating impaired motor coordination. nih.govnih.govresearchgate.net

Table 2: CNS Depressant Effects of this compound in Mice

| Test | Observation | Implication | Reference |

|---|---|---|---|

| Open-Field Test | Significant decrease in ambulation (number of crossings). | Reduced spontaneous motor activity. | nih.gov |

| Rota-rod Apparatus | Reduced time spent on the rotating rod at a high dose. | Impaired motor coordination. | nih.gov |

The investigation into the specific central nervous system pathways affected by this compound is ongoing. The observed CNS depressant and anticonvulsant effects strongly suggest the involvement of inhibitory neurotransmitter systems. nih.govresearchgate.net The current body of evidence points primarily towards the GABAergic system as a key pathway for these activities. nih.govresearchgate.netjppres.com The modulation of the GABA(A) receptor, particularly at the benzodiazepine site, appears to be a crucial component of its mechanism. nih.govresearchgate.net However, researchers note that the precise mechanisms of the behavioral effects of this compound are not yet fully clear and that further studies are required for complete elucidation. nih.govresearchgate.net

Cholinesterase Inhibition Studies

The potential for this compound to act as a cholinesterase inhibitor has been considered within the broader investigation of alkaloids from Senna spectabilis. jrespharm.comufg.br Some studies have reported that piperidine alkaloids from this plant, as a class, show potency as depressant and anticonvulsant agents. jrespharm.com Research on extracts of C. spectabilis has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). jrespharm.com However, further analysis of the active fractions identified cassine (B1210628) and spectaline (B1250092) as the two major compounds likely responsible for this cholinesterase inhibitory activity. jrespharm.com While semi-synthetic derivatives of spectaline have shown inhibition against rat brain cholinesterase, direct and specific data quantifying the cholinesterase inhibitory activity of this compound itself is not extensively detailed in the available literature. jrespharm.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This compound, a piperidine alkaloid isolated from plants of the Senna (syn. Cassia) genus, has been identified as a compound of interest for its effects on the nervous system, including its potential as a cholinesterase inhibitor. jrespharm.com Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.comsemanticscholar.org The inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.comsemanticscholar.org

Studies have investigated the cholinesterase-inhibiting properties of extracts from Senna spectabilis (also known as Cassia spectabilis), which contain this compound. jrespharm.com Research on the ethanolic extract of Cassia spectabilis demonstrated potent inhibitory activity against both AChE and BChE, with IC50 values of 39.5 µg/mL and 36.9 µg/mL, respectively. jrespharm.com Further fractionation of this extract revealed that the active compounds, including piperidine alkaloids like spectaline and cassine, were concentrated in the ethyl acetate (B1210297) and n-butanol fractions, suggesting these alkaloids are responsible for the observed activity. jrespharm.com While many biological studies have been conducted on mixtures of related alkaloids, specific investigations into this compound have confirmed its role in central nervous system modulation. semanticscholar.orgnih.gov The chloride forms of related alkaloids cassine and spectaline have also shown acetylcholinesterase inhibitory activity. jrespharm.com Dual inhibition of both AChE and BChE is considered a potentially more beneficial therapeutic approach for Alzheimer's disease. mdpi.comsemanticscholar.org

Table 1: Cholinesterase Inhibition by Cassia spectabilis Ethanolic Extract

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase (AChE) | 39.5 |

| Butyrylcholinesterase (BChE) | 36.9 |

Data derived from studies on the crude ethanolic extract containing this compound and other alkaloids. jrespharm.com

Kinetic Studies of Enzyme Interaction (e.g., non-competitive inhibition)

Understanding the mechanism of enzyme inhibition is crucial for drug development. americanpeptidesociety.org Enzyme inhibitors can act through various mechanisms, including competitive, uncompetitive, and non-competitive inhibition, which can be distinguished by their effects on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate affinity). americanpeptidesociety.orgwikipedia.org In non-competitive inhibition, the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which can occur whether the substrate is bound or not. wikipedia.orgsavemyexams.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. savemyexams.com

Antiparasitic Research: Antitrypanosomal Activity

Efficacy Against Trypanosoma brucei rhodesiense

This compound has demonstrated significant efficacy against Trypanosoma brucei rhodesiense (T. b. rhodesiense), the protozoan parasite responsible for the acute form of Human African Trypanosomiasis (HAT), or "sleeping sickness". researchgate.netnih.govmdpi.com In vitro screening of this compound, isolated from the leaves of Senna spectabilis, revealed potent growth inhibition of the bloodstream form of the parasite. researchgate.netnih.gov

The compound exhibited an IC50 value of 0.71 ± 0.01 μM against T. b. rhodesiense. researchgate.netnih.govresearchgate.net Notably, it showed high selectivity, being non-toxic to mammalian L6 cells (a rat skeletal myoblast cell line used as a standard for cytotoxicity testing), which resulted in a favorable selectivity index of 123.74. researchgate.netnih.govresearchgate.net This indicates that this compound is significantly more toxic to the parasite than to mammalian cells, a critical attribute for a potential therapeutic agent. nih.gov These findings identify piperidine alkaloids as a promising class of natural products for the development of new trypanocidal drugs. researchgate.netnih.gov

Table 2: In Vitro Activity of this compound against T. b. rhodesiense

| Compound | IC50 vs. T. b. rhodesiense (µM) | Selectivity Index (vs. L6 cells) |

|---|---|---|

| This compound | 0.71 ± 0.01 | 123.74 |

| (+)-Spectaline | 0.41 ± 0.01 | 134.92 |

Data from in vitro studies on the bloodstream form of the parasite. researchgate.netnih.govresearchgate.net

Cellular and Molecular Mechanisms of Action in Parasites

Induction of Programmed Cell Death Pathways

Research into the mechanism of action of this compound against T. b. rhodesiense has shown that it induces programmed cell death (PCD) in the parasite. researchgate.netnih.gov Treatment of the trypanosomes with this compound at high concentrations for 72 hours was found to trigger an early apoptosis-like PCD. researchgate.netnih.govnih.gov Key markers of apoptosis were observed, including the exposure of phosphatidylserine (B164497) on the outer leaflet of the cell membrane, a loss of the mitochondrial membrane potential, and the activation of caspases. researchgate.netnih.govnih.gov

Interestingly, while these features point towards an apoptosis-like pathway, studies did not detect DNA laddering, a characteristic of late-stage apoptosis. nih.govmdpi.com This suggests a complex cell death mechanism that may not fully replicate classical apoptosis as seen in mammalian cells. nih.gov The elucidation of these molecular events is critical, as it could reveal new targets for chemotherapeutic intervention against trypanosomiasis. nih.govmdpi.com

Autophagy Induction

In addition to apoptosis-like features, this compound is a potent inducer of autophagy in T. b. rhodesiense. researchgate.netnih.gov Autophagy is a cellular self-digestion process that eliminates damaged organelles and macromolecules to maintain homeostasis. researchgate.net Electron microscopy studies of parasites treated with this compound revealed significant ultrastructural alterations characteristic of autophagy. researchgate.netnih.gov These changes included the wrinkling of the parasite's surface, swelling of the mitochondria, disorganization of the kinetoplast, and, most notably, the formation of numerous autophagic vacuoles within the cytoplasm. researchgate.netnih.gov

Further evidence for autophagy was provided by staining with monodansylcadaverine (MDC), a fluorescent marker that accumulates in autophagic vacuoles. unipa.itresearchgate.net Treatment with this compound led to a significant increase in the percentage of MDC-positive cells. nih.gov The collective findings suggest that the treated parasites die via a process of autophagy. researchgate.netnih.govnih.gov The concurrent observation of both apoptotic markers and autophagic features has led researchers to propose that this compound may induce a "cross-talk" between the two programmed cell death pathways in T. b. rhodesiense. nih.govmdpi.comnih.govunipa.it

Apoptosis-Like Cell Death

Treatment of T. b. rhodesiense with this compound has been shown to induce an early apoptosis-like programmed cell death (PCD). nih.govresearchgate.netdntb.gov.ua This form of cell death is characterized by several key molecular markers. Researchers observed significant phosphatidylserine (PS) exposure on the surface of treated parasites, a classic hallmark of early apoptosis. nih.govdntb.gov.ua Furthermore, the activation of caspases, which are key enzymes in the apoptotic cascade, was also noted following treatment. nih.govresearchgate.netdntb.gov.ua These findings suggest that this compound triggers a controlled, intracellular cascade leading to the parasite's demise, distinguishing it from necrotic cell death. nih.govdntb.gov.ua

Mitochondrial Membrane Potential Disruption

A critical event in the apoptotic pathway induced by this compound is the disruption of the parasite's mitochondrial function. nih.govdntb.gov.ua Studies have demonstrated that the compound causes a significant loss of mitochondrial membrane potential in T. b. rhodesiense. nih.govresearchgate.netdntb.gov.ua The mitochondrion is central to the parasite's metabolism and survival, and its depolarization is a key indicator of cellular distress and a commitment to the apoptotic process. plos.orgnih.gov This disruption of mitochondrial integrity is a pivotal part of the compound's trypanocidal action. researchgate.net

Ultrastructural Alterations in Parasite Morphology

Electron microscopy has revealed profound changes in the physical structure of T. b. rhodesiense after exposure to this compound. nih.govresearchgate.net These ultrastructural alterations provide visual evidence of the compound's disruptive effects. Observed morphological changes include a wrinkling of the parasite's surface, swelling of the mitochondria, and disorganization of the kinetoplast, which houses the parasite's mitochondrial DNA. researchgate.net Additionally, the formation of autophagic vacuoles has been documented, suggesting a possible interplay between apoptosis and autophagy in the cell death process. nih.govresearchgate.net These dramatic changes in the parasite's morphology underscore the extensive cellular damage inflicted by the compound. researchgate.netscielo.br

Antimicrobial Research

Beyond its antiparasitic effects, this compound has been evaluated for its activity against various microbial strains.

Activity Against Bacterial Strains (e.g., Staphylococcus epidermidis, Methicillin-Resistant Staphylococcus aureus)

This compound has demonstrated activity against Gram-positive bacteria, including pathogenic staphylococcal species. researchgate.net Research has shown it to be a potent agent against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported in the range of 12.5–50 μg/mL. researchgate.net Another study involving a synthetic version of (-)-iso-6-spectaline reported a MIC value of 100 µg/mL against S. epidermidis. jst.go.jp This activity against antibiotic-resistant strains like MRSA highlights its potential as a lead compound for new antibacterial agents. nih.govaaru.edu.jo

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Reported Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 12.5–50 μg/mL researchgate.net |

| Staphylococcus epidermidis | 12.5–50 μg/mL researchgate.net |

Activity Against Fungal Strains (e.g., Saccharomyces cerevisiae DNA-repairing mutants)

The yeast Saccharomyces cerevisiae, particularly its DNA-repairing mutant strains, is often used as a model to screen for compounds with DNA-damaging activity. researchgate.netnih.gov These assays can identify substances that interfere with DNA integrity, a mechanism that can be relevant to antifungal or anticancer activity. researchgate.net However, specific studies detailing the activity of this compound against DNA-repairing mutants of S. cerevisiae were not identified in the reviewed literature.

Structure-Activity Relationship in Antimicrobial Context

The specific stereochemistry of piperidine alkaloids has been shown to be critical for their biological function. jst.go.jp A study directly comparing the antimicrobial activity of (-)-iso-6-spectaline and its epimer, (+)-spectaline, against Staphylococcus epidermidis provided clear insight into its structure-activity relationship. jst.go.jp While (+)-spectaline exhibited potent activity with a MIC of 12.5 µg/mL, (-)-iso-6-spectaline was significantly less active, with a MIC of 100 µg/mL. jst.go.jp This eight-fold difference in potency demonstrates that the configuration at the 6-position of the piperidine scaffold is a key determinant of the compound's antibacterial efficacy. jst.go.jp This finding underscores the importance of stereoisomerism in the design and evaluation of these natural products as potential antimicrobial agents. mdpi.comnih.gov

Other Biological Activities under Academic Investigation

Beyond its more extensively studied effects, this compound has been the subject of academic research exploring a range of other potential biological activities. These investigations, conducted in various in vitro and in vivo models, have provided preliminary evidence for its effects on cell proliferation, antioxidant systems, and pain perception. This section details the findings of these exploratory studies.

Antiproliferative Effects on Specific Cell Lines (e.g., HepG2 cells)

The potential of this compound to inhibit the growth of cancer cells has been a subject of scientific inquiry. Research has indicated that piperidine alkaloids, including this compound, may possess antiproliferative properties. researchgate.net Specifically, studies have reported that this compound exhibits anti-proliferative activity against HepG2 cells, a human liver cancer cell line. researchgate.net While detailed mechanistic studies on this compound alone are still emerging, related compounds from the same chemical class have been shown to induce cell cycle arrest and disrupt cellular structures in cancer cells. For instance, a mixture of the related alkaloids, (−)-cassine and (−)-spectaline, was found to reduce the viability of six different tumor cell lines in a concentration-dependent manner. unesp.br In HepG2 cells specifically, this mixture demonstrated a significant antiproliferative effect, leading to further investigation of its impact on the cell cycle. unesp.brresearchgate.net These findings suggest that the structural class of piperidine alkaloids to which this compound belongs is of interest for its potential in cancer research. unesp.br

Table 1: Antiproliferative Activity of Related Alkaloids on HepG2 Cells

| Compound/Mixture | Cell Line | Key Findings |

| This compound | HepG2 | Reported to have anti-proliferative activity. researchgate.net |

| (−)-Cassine & (−)-Spectaline Mixture | HepG2 | Reduced cell viability in a concentration-dependent manner; induced cell cycle arrest. unesp.brresearchgate.net |

Antioxidant System Modulation (in specific biological contexts like seizure models)

This compound, also referred to as iso-6-cassine in some literature, has demonstrated notable antioxidant properties, particularly within the context of seizure models. scielo.brscielo.br Studies have shown that this compound can directly influence the activity of key antioxidant enzymes and reduce markers of oxidative stress. scielo.brscielo.br

In an in vitro setting, this compound (at a concentration of 5 μM) was shown to reduce both reactive species and lipid peroxidation. scielo.brscielo.br Further investigations using a pilocarpine-induced seizure model in rats revealed more specific effects on the antioxidant system in the hippocampus. scielo.brscielo.br Treatment with this compound protected against the increase in reactive species and lipid peroxidation levels that are typically induced by seizures. scielo.brscielo.br

The compound also modulated the activity of several antioxidant enzymes. It counteracted the seizure-induced inhibition of glutathione (B108866) peroxidase (GPx) activity and the increase in glutathione-S-transferase (GST) activity. scielo.brscielo.br Furthermore, this compound was found to increase the activity of catalase (CAT) in the hippocampus of rats that had experienced seizures. scielo.brscielo.br These findings suggest that the anticonvulsant effects of this compound may be, at least in part, attributable to its ability to bolster the brain's antioxidant defense mechanisms against the oxidative stress associated with seizures. scielo.br

Table 2: Modulation of Antioxidant System by this compound in a Pilocarpine-Induced Seizure Model

| Parameter | Effect of this compound | Biological Context |

| Reactive Species (RS) | Reduction | In vitro & in vivo (rat hippocampus) scielo.brscielo.br |

| Lipid Peroxidation (LP) | Reduction | In vitro & in vivo (rat hippocampus) scielo.brscielo.br |

| Glutathione Peroxidase (GPx) | Protected against inhibition | In vivo (rat hippocampus) scielo.brscielo.br |

| Glutathione-S-Transferase (GST) | Protected against increase | In vivo (rat hippocampus) scielo.brscielo.br |

| Catalase (CAT) | Increased activity | In vivo (rat hippocampus) scielo.brscielo.br |

Antinociceptive Activity (Pain Relief)

This compound has been identified as a compound with potential antinociceptive, or pain-relieving, properties. scielo.br This activity has been noted in several studies investigating the pharmacological effects of piperidine alkaloids isolated from plants of the Senna genus. scielo.brjppres.com The antinociceptive effects of this compound and related alkaloids have been evaluated in various animal models of pain. researchgate.net

Research has shown that this compound, along with other similar alkaloids, demonstrates promising antinociceptive activity. scielo.br This suggests a potential role for this compound in modulating pain pathways. The central nervous system depressant activity of this compound, which has also been reported, may contribute to its analgesic effects. semanticscholar.org The investigation of these alkaloids has provided a basis for exploring their potential as novel therapeutic agents for pain management. scielo.br

Table 3: Investigated Biological Activities of this compound and Related Compounds

| Compound | Investigated Activity |

| This compound | Antinociceptive scielo.brjppres.com |

| This compound | Central Nervous System Depressant semanticscholar.org |

| (-)-Spectaline | Antinociceptive researchgate.net |

Structure Activity Relationship Sar and Structure Function Studies

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms and groups within a molecule, is a paramount factor in the biological activity of iso-6-spectaline. researchgate.net The spatial orientation of the substituents on the piperidine (B6355638) ring dramatically influences how the molecule interacts with its biological targets, leading to significant variations in potency and selectivity among its isomers. researchgate.net Most natural alkaloids are chiral compounds, and it is common for different enantiomers or diastereomers to exhibit widely different pharmacological activities. mdpi.com

This compound is a diastereomer of spectaline (B1250092), another piperidine alkaloid isolated from plants of the Senna (formerly Cassia) genus. nih.govnih.gov The two molecules differ only in the stereochemistry at the C-6 position of the piperidine ring. This single stereochemical difference results in a profound impact on their biological profiles.

A key study demonstrated this divergence in antimicrobial activity by comparing synthetically prepared (−)-iso-6-spectaline and (+)-spectaline against Staphylococcus epidermidis. nih.gov The results showed that (+)-spectaline was significantly more potent, with a Minimal Inhibitory Concentration (MIC) of 12.5 µg/mL, whereas (−)-iso-6-spectaline was eight times less active, with an MIC of 100 µg/mL. nih.gov

Similarly, in studies against the protozoan parasite Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, (+)-spectaline showed greater potency than this compound. nih.gov (+)-Spectaline exhibited an IC50 value of 0.41 µM, while this compound had an IC50 of 0.71 µM. nih.gov Although both compounds were effective, the difference underscores the importance of the stereochemical configuration for trypanocidal activity. nih.gov

Comparative Biological Activity of this compound and Spectaline

| Compound | Biological Target | Activity Metric | Measured Value | Source |

|---|---|---|---|---|

| (−)-Iso-6-spectaline | Staphylococcus epidermidis | MIC | 100 µg/mL | nih.gov |

| (+)-Spectaline | Staphylococcus epidermidis | MIC | 12.5 µg/mL | nih.gov |

| This compound | Trypanosoma brucei rhodesiense | IC50 | 0.71 µM | nih.gov |

| (+)-Spectaline | Trypanosoma brucei rhodesiense | IC50 | 0.41 µM | nih.gov |

The piperidine ring is a common motif in many naturally occurring alkaloids and pharmaceuticals. researchgate.net In this compound and spectaline, the core structure is a 2,6-disubstituted piperidin-3-ol scaffold. nih.gov The relative orientation of the substituents at the C-2 and C-6 positions is critical.

Comparison with Spectaline and Other Stereoisomers

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and related alkaloids, several key structural motifs have been identified as crucial for activity.

The primary pharmacophore is the 2,6-disubstituted piperidin-3-ol scaffold . nih.gov This core structure provides the essential framework for orienting the key interacting groups. Within this scaffold, the following elements are significant:

The Piperidine Nitrogen: As a basic center, this nitrogen is likely protonated at physiological pH, allowing for a key ionic interaction or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in a target's binding site.

The C-3 Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, providing a critical anchor point within a receptor pocket. Studies on acetylated derivatives show that modification of this group alters activity, confirming its importance. a2bchem.com

The C-2 Methyl Group: This small alkyl group contributes to the molecule's stereochemistry and can form van der Waals or hydrophobic interactions within the binding site.

The C-6 Long Alkyl Chain with a Ketone: This extended, flexible chain is a significant feature, likely engaging in extensive hydrophobic interactions with the target protein. The ketone group within this chain offers an additional hydrogen bond acceptor site. The length and composition of this side chain are known to influence potency in related alkaloids. dntb.gov.ua

Together, these features define the necessary components for the biological activity of this compound.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

To better understand the structure-activity relationships at a molecular level, computational methods like molecular docking are employed. These techniques simulate the interaction between a ligand (like this compound) and a target protein, predicting the preferred binding orientation and affinity.

While specific docking studies for this compound are not widely published, research on its close relatives provides valuable insights. For example, molecular docking simulations were performed to evaluate how piperidine alkaloids from Senna spectabilis, including spectaline and its derivatives, bind to the enzyme arginase from Leishmania amazonensis. dntb.gov.ua Arginase is a crucial enzyme for the parasite's survival. The study found that (-)-spectaline showed a stronger interaction with the enzyme's active site compared to other related alkaloids, suggesting arginase as a potential target. dntb.gov.ua The docking models revealed that the piperidine nitrogen and the hydroxyl group formed key hydrogen bonds with active site residues, while the long alkyl chain occupied a hydrophobic pocket. dntb.gov.ua

Such in silico analyses help to rationalize the observed biological data. dntb.gov.ua For instance, the lower activity of this compound compared to spectaline could be explained by a less favorable fit within the target's binding site due to its trans-configuration, which may introduce steric hindrance or prevent optimal alignment of key interacting groups. Computational tools like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations are also valuable for this class of compounds, helping to build predictive models that can guide the design of new, more potent analogs. mdpi.com

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Piperidine (B6355638) Alkaloids in Senna Species

The biosynthesis of piperidine alkaloids in Senna spectabilis is believed to follow a pathway that combines elements from both amino acid and polyketide metabolism. unesp.brscielo.br The core piperidine ring is proposed to originate from the amino acid L-lysine, while the long alkyl side chain is thought to be derived from acetate (B1210297) units, characteristic of a polyketide synthase (PKS) pathway. unesp.brnih.gov

The general pathway for lysine-derived alkaloids begins with the decarboxylation of L-lysine to form cadaverine (B124047). nih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). Following this, cadaverine undergoes oxidative deamination by a copper amine oxidase (CuAO), which leads to the formation of 5-aminopentanal. This intermediate then spontaneously cyclizes to form the Schiff base, Δ1-piperideine, which serves as a crucial intermediate for a variety of piperidine alkaloids. nih.gov

In the context of iso-6-spectaline and its isomers found in Senna, it is hypothesized that this Δ1-piperideine intermediate undergoes a condensation reaction with a polyketide chain. The polyketide chain itself is assembled from acetyl-CoA and malonyl-CoA units through the action of a polyketide synthase. The elongation of this chain and subsequent modifications, such as reductions and dehydrations, would ultimately form the specific side chain of this compound. The final steps would likely involve the coupling of the piperidine ring with the side chain and stereospecific enzymatic reactions to yield the final structure of this compound.

Further transformations of these alkaloids within the plant can also occur. For instance, it has been suggested that (-)-7-hydroxyspectaline may be biosynthetically derived from the precursor (-)-spectaline through a subsequent oxidation reaction.

Identification of Biosynthetic Precursors and Intermediates

Direct experimental evidence from feeding studies with isotopically labeled precursors in Senna spectabilis to definitively trace the biosynthetic pathway of this compound is not extensively documented in publicly available research. However, based on the well-established biosynthesis of other piperidine alkaloids and phytochemical analysis of Senna species, the primary precursors have been proposed. unesp.brnih.gov

The foundational precursors for the biosynthesis of this compound are believed to be L-lysine and acetate (in the form of acetyl-CoA and malonyl-CoA).

| Proposed Precursor | Contribution to this compound Structure |

| L-Lysine | Forms the central piperidine ring. |

| Acetate (via Acetyl-CoA and Malonyl-CoA) | Forms the long alkyl side chain. |

This table outlines the proposed primary precursors for the biosynthesis of this compound.

Analytical and Methodological Advancements in Iso 6 Spectaline Research

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond basic identification, advanced spectroscopic methods are crucial for the precise structural determination of Iso-6-spectaline, particularly its complex stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of this compound. The molecule's stereoisomers can exhibit significantly different biological activities, making precise stereochemical assignment critical. For instance, the antimicrobial activity of (−)-iso-6-spectaline differs markedly from its epimer, (+)-spectaline, underscoring the importance of stereochemistry in its biological function. jst.go.jp

Researchers utilize a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H-NMR, ¹³C-NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments allow for the assignment of all proton and carbon signals and establish connectivity within the molecule. The determination of the relative and absolute configuration of chiral centers, such as in (-)-(2R,3R,6R)-iso-6-spectaline, is achieved by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, revealing their spatial proximity. asianpubs.org The comparison of spectral data with that of known related alkaloids is also a common practice to confirm stereochemical assignments. researchgate.netscielo.br

Table 1: Selected NMR Techniques for this compound Structural Analysis

| Technique | Purpose | Information Yielded |

|---|---|---|

| ¹H-NMR | Provides information on the proton environment. | Chemical shifts, integration (proton count), and coupling constants (neighboring protons). |

| ¹³C-NMR | Provides information on the carbon skeleton. | Number and chemical environment of carbon atoms. |

| COSY | Identifies proton-proton couplings. | Reveals ¹H-¹H spin-spin coupling networks, establishing proton connectivity. |

| HSQC | Correlates protons to directly attached carbons. | Maps protons to their corresponding carbon atoms. |

| HMBC | Identifies long-range proton-carbon couplings. | Establishes connectivity between protons and carbons separated by 2-3 bonds, key for assembling the molecular structure. |

| NOESY/ROESY | Identifies through-space proton correlations. | Determines the spatial proximity of protons, which is critical for assigning relative stereochemistry. |

Mass spectrometry (MS) is a powerful technique for the analysis of this compound, especially within complex biological matrices like plant extracts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. asianpubs.org

Techniques such as Electrospray Ionization tandem mass spectrometry (ESI-MS/MS) are particularly valuable. They allow for the fragmentation of the parent ion, generating a characteristic pattern that serves as a structural fingerprint. researchgate.net This fragmentation data is crucial for identifying this compound and related alkaloids in unfractionated mixtures and for differentiating between isomers. researchgate.netscielo.br

In the context of metabolomics, which aims to comprehensively profile the small-molecule metabolites in a biological system, MS-based platforms are predominant due to their high sensitivity and broad coverage. upf.edunih.gov LC-MS (Liquid Chromatography-Mass Spectrometry) allows for the separation of compounds in a complex mixture before their detection by the mass spectrometer. This approach can be used to detect this compound and its metabolites in biological samples, providing insights into its metabolic fate and helping to uncover novel metabolic pathways. nih.gov While specific metabolomics studies focused solely on this compound are not widely documented, the analytical frameworks established using MS are foundational for such future investigations. researchgate.netnih.gov

High-Resolution NMR for Stereochemical Assignment

Bioassay-Guided Fractionation and Isolation Strategies

The isolation of this compound from its natural sources, primarily plants of the Senna (formerly Cassia) genus, is often accomplished through bioassay-guided fractionation. jst.go.jpasianpubs.org This strategy systematically links biological activity to chemical constituents, ensuring that the purification process is focused on the most promising compounds. nih.govnih.gov

The process begins with a crude extract from the plant material (e.g., leaves, flowers, or bark), which is tested for a desired biological activity, such as antimicrobial or anticonvulsant effects. asianpubs.orgmansapublishers.com If the crude extract is active, it is subjected to chromatographic separation, typically using techniques like column chromatography, to yield a series of simpler fractions. asianpubs.orgnih.gov Each fraction is then biologically evaluated. The most active fraction is selected for further rounds of purification, often using High-Performance Liquid Chromatography (HPLC), until a pure, biologically active compound is isolated. asianpubs.org This approach was successfully used to isolate (-)-(2R,3R,6R)-iso-6-spectaline from an ethyl acetate (B1210297) extract of Cassia siamea based on its antibacterial activity. asianpubs.org Similarly, this compound was isolated from the leaves of Senna spectabilis during a search for trypanocidal compounds. researchgate.net

Table 2: Example of Bioassay-Guided Fractionation for this compound

| Step | Procedure | Bioassay | Result |

|---|---|---|---|

| 1. Extraction | Plant material (e.g., Cassia siamea leaves) is extracted with a solvent (e.g., ethyl acetate). | Antibacterial assay (e.g., against MRSA). | Crude extract shows promising activity. asianpubs.org |

| 2. Fractionation | The active crude extract is separated by column chromatography into multiple fractions. | Antibacterial assay on all fractions. | Activity is concentrated in one or more fractions. |

| 3. Further Purification | The most active fraction(s) are further purified using preparative HPLC. | Continued bioassay of sub-fractions. | Pure compound is isolated. asianpubs.org |

| 4. Identification | The pure compound's structure is elucidated using NMR and MS. | N/A | Compound identified as (-)-(2R,3R,6R)-iso-6-spectaline. asianpubs.org |

Methodologies for In Vitro and In Vivo Biological Activity Assessment

A variety of standardized in vitro and in vivo methodologies are employed to characterize the biological profile of this compound.

In Vitro Methodologies: These assays are performed in a controlled environment outside of a living organism and are crucial for initial screening and mechanism-of-action studies.

Antimicrobial Assays: The minimal inhibitory concentration (MIC) is determined to quantify the lowest concentration of this compound that prevents visible growth of a microorganism, such as Staphylococcus epidermidis. jst.go.jpresearchgate.net

Antiprotozoal Assays: The half-maximal inhibitory concentration (IC₅₀) is measured to assess the compound's potency against parasites like Trypanosoma brucei rhodesiense. researchgate.netnih.gov Cytotoxicity against mammalian cell lines (e.g., L6 rat skeletal myoblasts) is often concurrently measured to determine the selectivity index, a ratio of host cell toxicity to parasite toxicity. researchgate.netnih.gov

Antioxidant Assays: The ability of this compound to scavenge reactive species and inhibit lipid peroxidation is evaluated in preparations like brain homogenates. scielo.br

Enzyme Inhibition Assays: The inhibitory effect on specific enzymes, such as acetylcholinesterase, can be measured using spectrophotometric methods, which is relevant for neurodegenerative disease research. scielo.br

In Vivo Methodologies: These studies are conducted in living organisms, typically animal models like mice and rats, to evaluate the systemic effects of the compound.

Central Nervous System (CNS) Activity: To assess depressant and anticonvulsant effects, rodent models are widely used. The open-field test measures spontaneous motor activity, while the Rota-rod test evaluates motor coordination. nih.gov Chemically-induced seizure models, using agents like pentylenetetrazole (PTZ) or pilocarpine (B147212), are employed to test anticonvulsant properties by measuring the latency to convulsions. scielo.brnih.gov

Antioxidant Activity: In the pilocarpine model of seizures in rats, the in vivo antioxidant effect of this compound is assessed by measuring the activity of antioxidant enzymes (e.g., glutathione (B108866) peroxidase, catalase) and the levels of reactive species and lipid peroxidation in brain tissue, particularly the hippocampus. scielo.br

Table 3: Summary of Biological Activity Assessment Methods for this compound

| Model | Assay Type | Measured Parameters | Finding |

|---|---|---|---|

| In Vitro | Antimicrobial | Minimal Inhibitory Concentration (MIC) vs. S. epidermidis | Exhibited antimicrobial activity. jst.go.jp |

| In Vitro | Antiprotozoal | IC₅₀ vs. T. b. rhodesiense | Showed inhibitory effects on parasite growth. researchgate.netnih.gov |

| In Vitro | Antioxidant | Reduction of reactive species and lipid peroxidation | Demonstrated antioxidant properties. scielo.br |

| In Vivo | CNS Depressant (Mice) | Motor activity (Open-field test), Motor coordination (Rota-rod) | Caused a significant decrease in motor activity. nih.gov |

| In Vivo | Anticonvulsant (Mice) | Latency to pentylenetetrazole-induced convulsions | Increased the latency for the development of convulsions. nih.gov |

| In Vivo | Anticonvulsant (Rats) | Abolished pilocarpine-induced seizures | Protected against seizures and oxidative stress markers in the hippocampus. scielo.br |

Future Directions and Emerging Research Avenues

Unexplored Mechanistic Pathways

Current understanding of how Iso-6-spectaline exerts its biological effects is still in its nascent stages, offering significant opportunities for further mechanistic elucidation.

Initial research has demonstrated its activity against the human-infective parasite Trypanosoma brucei rhodesiense. mdpi.com The proposed mechanism involves the induction of autophagic cell death, seemingly triggered by mitochondrial damage that interferes with the parasite's sterol synthetic pathway. mdpi.com However, the precise molecular targets within this pathway have not been identified. Furthermore, studies on its effects in trypanosomes suggest a possible interplay or "cross-talk" between autophagy and apoptosis, a complex cellular process that warrants deeper investigation to understand the commitment to and execution of cell death pathways. mdpi.commdpi.com

In the context of neuropharmacology, this compound has been shown to have central nervous system (CNS) depressant and anticonvulsant properties in animal models. nih.gov Preliminary evidence suggests these effects may be mediated through the GABA(A) receptor, as its anticonvulsant action was affected by flumazenil (B1672878), a known antagonist of the benzodiazepine (B76468) site on this receptor. nih.gov Yet, the exact nature of this interaction—whether it is direct or indirect, and which specific subunits of the GABA(A) receptor complex are involved—remains an open question. Future research, employing electrophysiological and binding assays, could clarify this mechanism. Additionally, other potential CNS targets related to its depressant effects have not been explored.

The antinociceptive (pain-relieving) properties of the related alkaloid, (-)-spectaline, have been noted, but the underlying mechanism is unknown. researchgate.net It has been hypothesized that the vanilloid receptor system could be involved, presenting a clear and unexplored research avenue for this compound as well. researchgate.net Investigating its activity on various pain-related receptors and ion channels could reveal novel analgesic pathways.

Potential for Novel Analog Design and Synthesis

Natural products have historically served as invaluable starting points for drug discovery, providing novel chemical structures that can be optimized for improved efficacy and pharmacological properties. scielo.br this compound is a prime candidate for such endeavors.

The chemical synthesis of this compound and its stereoisomers has been accomplished, providing a foundation for creating novel analogs. kyoto-phu.ac.jp The ability to synthetically access the core piperidine (B6355638) scaffold is crucial for structure-activity relationship (SAR) studies. By systematically modifying the functional groups on the piperidine ring and the long alkyl side chain, researchers can probe the structural requirements for its various biological activities. For instance, altering the length and composition of the side chain could modulate its trypanocidal potency and selectivity. mdpi.com

One successful example from a related compound, (-)-spectaline, involved the design of semi-synthetic derivatives to enhance cholinergic activity. scielo.br A detailed analysis of the structure of (-)-3-O-acetyl-spectaline revealed an embedded acetylcholine (B1216132) subunit, which led to the creation of derivatives with noncompetitive cholinesterase inhibition. scielo.br A similar bio-inspired approach could be applied to this compound to design analogs targeting other enzyme systems or receptors. The development of new synthetic strategies, potentially involving biocatalysis or stereoselective cyclization methods, could further streamline the production of these analogs for biological evaluation. kyoto-phu.ac.jp

Integration with Systems Biology and Omics Approaches

To move beyond a single-target, single-pathway understanding of this compound's effects, the integration of systems biology and "omics" technologies is essential. nih.gov These high-throughput methods provide a holistic view of the molecular changes occurring within a biological system in response to a chemical compound. researchgate.net

Although no studies have yet applied these approaches directly to this compound, they represent a clear future direction. For example:

Transcriptomics (RNA-Seq): Analyzing the global gene expression changes in T. brucei or mammalian neuronal cells following treatment with this compound could reveal the full spectrum of pathways it modulates. This could confirm the involvement of sterol biosynthesis and GABAergic signaling, and potentially uncover entirely new mechanisms of action. mdpi.comnih.govebi.ac.uk

Proteomics: Quantitative proteomics could identify the specific proteins that are differentially expressed or post-translationally modified upon exposure to the compound. This would provide direct evidence of target engagement and downstream signaling events, helping to deconstruct the complex interplay between autophagy and apoptosis in treated parasites. mdpi.comnih.gov

Metabolomics: As this compound is proposed to interfere with sterol synthesis, metabolomic profiling would be a powerful tool to map the precise metabolic bottlenecks it induces in trypanosomes. mdpi.com This could also be applied to neuronal models to understand its impact on neurotransmitter metabolism.

By integrating these multi-omics datasets, researchers can construct comprehensive network models of this compound's mechanism of action. nih.govfrontiersin.org This systems-level understanding is critical for identifying biomarkers of response and for predicting potential off-target effects of novel analogs.

Role in Advanced Phytotherapy Research Models

This compound is a phytochemical derived from Senna spectabilis, a plant with a history of use in traditional medicine. nih.govresearchgate.net This positions the compound within the field of phytotherapy, where modern scientific methods are used to validate and develop plant-based medicines. Future research should leverage advanced, more clinically relevant models to rigorously evaluate its therapeutic potential.

While initial studies have relied on standard in vitro cell cultures and conventional animal models, the next generation of research could employ more sophisticated systems. mdpi.comnih.gov For instance, to study its trypanocidal effects, three-dimensional (3D) organoid cultures or "micro-tissues" that better mimic the host-parasite environment could be used. For its neuropharmacological properties, brain organoids or "brain-on-a-chip" models could provide deeper insights into its effects on human neuronal networks and circuitry.

Furthermore, the use of toxic alkaloids from plants like S. spectabilis can help illuminate the metabolic modulation of biosynthetic pathways in fungi and other microorganisms that interact with the plant. researchgate.net Exploring the compound's role within its natural ecological context—for example, its effect on the plant's microbiome—could also be considered an advanced phytotherapy research direction, potentially revealing new antimicrobial or symbiotic functions. researchgate.net These advanced models will be crucial for generating more robust preclinical data to support the potential translation of this compound or its future analogs into therapeutic agents.

Q & A

Q. How can theoretical models guide the discovery of this compound’s novel applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.